molecular formula C8H6N6O B8079438 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B8079438
M. Wt: 202.17 g/mol
InChI Key: QZUHNEKQDOBHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a compound characterized by a unique structure that combines pyridine, triazole, and pyrimidine rings. This complex molecular arrangement endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the cyclization of appropriate intermediates under specific conditions:

  • Step 1: : Formation of pyridylamide intermediate by reacting 2-aminopyridine with a suitable carboxylic acid derivative under dehydrating conditions.

  • Step 2: : Subsequent condensation with a hydrazine derivative to form the triazole ring.

  • Step 3: : Final cyclization to construct the pyrimidine ring using a cyclizing agent like phosphorus oxychloride in a high-boiling solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, allowing for better control over reaction conditions and enhanced yields. Automation and optimization of reaction parameters, such as temperature, pressure, and reaction time, are crucial to ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the aminopyridine moiety, leading to the formation of hydroxyl derivatives.

  • Reduction: : Reduction reactions may target the triazole or pyrimidine rings, producing partially reduced analogs.

  • Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other strong oxidizing agents.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed from These Reactions

The major products depend on the specific reaction, but typical examples include hydroxylated derivatives from oxidation, reduced triazole or pyrimidine products from reduction, and substituted analogs with various functional groups from substitution reactions.

Scientific Research Applications

Chemistry

7-Aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a valuable intermediate in organic synthesis, serving as a building block for the development of more complex molecules.

Biology

In biological research, the compound is used to study enzyme inhibition, protein-ligand interactions, and as a probe in cellular assays due to its ability to modulate biological pathways.

Medicine

The compound shows potential in medicinal chemistry for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, offering possibilities for drug discovery.

Industry

In the industrial sector, the compound finds applications in the synthesis of dyes, agrochemicals, and specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on biological pathways. The exact mechanism can vary depending on the target and the context of use.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to the specific arrangement of its triazole and pyrimidine rings. This arrangement influences its reactivity, stability, and interactions with biological molecules.

List of Similar Compounds

  • 6-Aminopyrido[3,2-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : A close analog with a different ring fusion pattern.

  • 8-Amino-3-methylquinazolino[3,4-d][1,2,3]triazolo[1,5-a]pyrimidine: : Another structurally related compound with modifications in the pyrimidine ring.

  • 7-Chloropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : A halogen-substituted derivative.

These comparisons highlight the structural diversity and unique properties of this compound.

Hope this helps!

Properties

IUPAC Name

11-amino-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-14-8(12-6)10-4-11-14/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHNEKQDOBHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=CN3C(=NC=N3)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.